2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-13-15(10-11-17(14)23-12-5-4-9-19(23)24)22-21(25)16-7-6-8-18(26-2)20(16)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBNUUQSYVYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves starting from 2,3-dimethoxybenzoic acid or its derivatives. The process includes the following steps:
Formation of the amide bond: This is achieved by reacting 2,3-dimethoxybenzoic acid with an amine derivative under suitable conditions.
Purification: The obtained products are purified using techniques such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of bacterial cell membranes .
Comparison with Similar Compounds
[18F]Fallypride and [11C]Raclopride
These radiolabeled benzamides are dopamine D2/D3 receptor antagonists used in positron emission tomography (PET) imaging . Unlike the target compound, they feature:
- Fluorine-18 or Carbon-11 isotopes for imaging.
- Allyl-pyrrolidine or ethyl-pyrrolidine substituents instead of oxopiperidine.
- Higher lipophilicity due to fluoropropyl or methoxy groups, enhancing blood-brain barrier penetration.
| Parameter | Target Compound | [18F]Fallypride | [11C]Raclopride |
|---|---|---|---|
| Substituent | Oxopiperidine | Allyl-pyrrolidine | Ethyl-pyrrolidine |
| Isotope | None | 18F | 11C |
| Receptor Affinity | Unknown (hypothesized D2/D3) | High D2/D3 affinity (Kd = 0.03 nM) | Moderate D2 affinity (Kd = 1.2 nM) |
Piperazine- and Piperidine-Containing Benzamides
MBP (2,3-Dimethoxy-N-[1-(4-Fluorobenzyl)Piperidin-4-yl]Benzamide)
MBP, a dopamine receptor ligand, shares the 2,3-dimethoxybenzamide core but replaces oxopiperidine with a fluorobenzyl-piperidine group . This modification likely enhances selectivity for dopamine receptor subtypes.
Example from Patent Literature ()
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide shares a sulfonamide-benzamide hybrid structure but lacks the oxopiperidine moiety. Its chromene and pyrazolopyrimidine groups suggest kinase or protease inhibition applications .
Key Research Findings and Implications
Oxopiperidine vs. Piperazine/Piperidine : The 2-oxopiperidin-1-yl group in the target compound may improve metabolic stability compared to saturated piperidine/piperazine analogs due to reduced basicity .
Methoxy Group Positioning : The 2,3-dimethoxy arrangement is conserved across analogs like UYALEN and MBP, critical for π-π stacking or hydrogen bonding with receptor pockets .
Synthetic Challenges : Introducing the 2-oxopiperidin-1-yl group requires specialized coupling reagents (e.g., boronic acids in Suzuki reactions, as seen in ) compared to simpler alkylation methods for UYALEN .
Biological Activity
2,3-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound classified as a benzamide. Its structure features two methoxy groups and an amide functional group linked to a phenyl ring that carries a piperidine derivative. This unique configuration suggests potential pharmacological applications, particularly in modulating biological pathways related to inflammation and pain.
The molecular formula of the compound is with a molecular weight of approximately 368.43 g/mol. The compound's structural features contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| Purity | >95% (HPLC) |
Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating pathways involved in inflammation and pain management. The presence of the piperidine moiety indicates possible neuroactive properties, which could influence central nervous system functions.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Anti-inflammatory Effects : Initial studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Neuroactive Properties : The piperidine derivative may interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
- Anticancer Potential : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation, suggesting that further investigation into the anticancer properties of this compound could be fruitful.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenylacetic acid | Contains methoxy groups but has an acetic acid moiety | Varies; primarily anti-inflammatory |
| 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide | Similar benzamide structure with pyrrole and thiazole substitutions | Anticancer and antimicrobial activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
